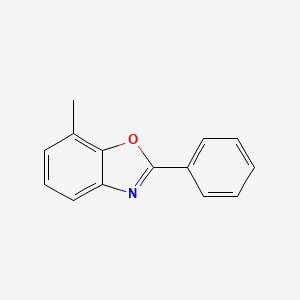

7-Methyl-2-phenyl-benzoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H11NO |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

7-methyl-2-phenyl-1,3-benzoxazole |

InChI |

InChI=1S/C14H11NO/c1-10-6-5-9-12-13(10)16-14(15-12)11-7-3-2-4-8-11/h2-9H,1H3 |

InChI-Schlüssel |

VPNXLHLCORCHDS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7 Methyl 2 Phenyl Benzoxazole and Substituted Benzoxazoles

Foundational and Evolving Synthetic Pathways

The synthesis of the benzoxazole (B165842) core, a significant pharmacophore and functional motif, has been a subject of extensive research. The methodologies range from classical cyclocondensations to modern catalytic and multi-component strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

The most fundamental approach to the benzoxazole skeleton involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its equivalent. researchgate.net For the specific synthesis of 7-Methyl-2-phenyl-benzoxazole, this involves the reaction of 2-amino-6-methylphenol (B101103) with a benzoic acid derivative.

These classic reactions typically proceed by forming an intermediate amide, which then undergoes cyclodehydration to form the oxazole (B20620) ring. While foundational, these methods often necessitate harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA), to drive the final cyclization step. researchgate.net An alternative involves reacting the aminophenol with an aldehyde (e.g., benzaldehyde) followed by cyclization, a process that can be promoted by various reagents. researchgate.net

Table 1: General Conditions for Classical Condensation Reactions

| Reactants | Typical Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| 2-Aminophenol + Carboxylic Acid | Polyphosphoric Acid (PPA), Eaton's Reagent | High Temperature (e.g., >150°C) | researchgate.net |

| 2-Aminophenol + Acyl Chloride | Pyridine, then Acid Catalyst | Two steps: Amidation then Cyclization | rsc.org |

| 2-Aminophenol + Aldehyde | Oxidizing Agent (e.g., DDQ, O₂) | Variable, often requires oxidant for aromatization | researchgate.net |

Oxidative cyclization offers a more direct route to benzoxazoles, often from Schiff bases formed in situ between 2-aminophenols and aldehydes. This pathway avoids the need for pre-functionalized carboxylic acids or harsh dehydrating agents. An aerobic oxidation mechanism, for instance, can be employed for the synthesis of 2-substituted benzoxazole derivatives. mdpi.com Other protocols use iodine as a catalyst to mediate oxidative cyclodesulfurization, providing an efficient route from thioamides. researchgate.net A notable example is the electrochemical oxidation and cyclization of glycine (B1666218) derivatives, which represents a transition-metal- and oxidant-free method that produces hydrogen gas as the only byproduct. organic-chemistry.org

Intramolecular rearrangements provide elegant pathways to the benzoxazole core. A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This has been applied to synthesize N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors, showcasing a method for functionalizing the scaffold under economic conditions. acs.org

Another powerful method is the Beckmann-type rearrangement. Research has shown that ortho-hydroxyaryl N-H ketimines can be converted into 2-substituted benzoxazoles when treated with sodium hypochlorite (B82951) (NaOCl). This reaction proceeds through a common N-Cl imine intermediate, which then undergoes rearrangement to yield the final benzoxazole product. organic-chemistry.org

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 7-Methyl-2-phenyl-benzoxazole and its analogs has benefited significantly from both metal-mediated and metal-free catalytic systems.

Metal-Mediated Synthesis: Copper catalysts are particularly prominent. A procedure for synthesizing 7-Methyl-2-phenylbenzo[d]oxazole involves a copper-catalyzed reaction between 2-amino-6-methylphenol and 1-phenyl-2-propyn-1-ol, affording the product in a 67% yield. mdpi.com Other metals have also been employed. Triphenylbismuth (B1683265) dichloride has been used as a promoter for the reaction of 2-aminophenols with thioamides, yielding various 2-arylbenzoxazoles. researchgate.net Even industrial byproducts like fly ash, which contains metal oxides such as Al₂O₃ and Fe₂O₃, have been utilized as a "green" catalyst for synthesizing 2-aryl benzoxazoles. researchgate.net

Metal-Free Synthesis: To circumvent the cost and potential toxicity of transition metals, metal-free catalytic approaches have been developed. A simple and economical method uses imidazolium (B1220033) chloride as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and dimethylformamide (DMF) derivatives at elevated temperatures. colab.ws Another innovative approach involves the use of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) to activate tertiary amides, which then react with 2-aminophenols in a cascade reaction to form a wide range of benzoxazole derivatives. mdpi.com

Table 2: Comparison of Catalytic Methods for Benzoxazole Synthesis

| Catalyst/Promoter | Reactants | Key Features | Reference |

|---|---|---|---|

| Copper(I) Iodide | 2-amino-6-methylphenol + 1-phenyl-2-propyn-1-ol | Direct synthesis of 7-Methyl-2-phenyl-benzoxazole (67% yield). | mdpi.com |

| Triphenylbismuth dichloride | 2-aminophenol + Thioamide | Mild conditions (60°C), moderate to excellent yields. | researchgate.net |

| Fly Ash (Metal Oxides) | 2-aminophenol + Aldehyde | Green, environmentally benign catalyst system. | researchgate.net |

| Imidazolium Chloride | 2-aminophenol + DMF derivative | Metal-free, economical approach. | colab.ws |

| Triflic Anhydride (Tf₂O) | 2-aminophenol + Tertiary Amide | Metal-free, activates stable amides for cyclization. | mdpi.com |

One-pot and multi-component reactions (MCRs) are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time, and resources. The synthesis of 7-Methyl-2-phenyl-benzoxazole has been achieved in a one-pot procedure by reacting 2-amino-6-methylphenol with N-phenylthiobenzamide in the presence of triphenylbismuth dichloride, resulting in a 55% yield. researchgate.netresearchgate.net

Sustainable one-pot methods, utilizing microwave or ultrasound assistance, have also been developed for the synthesis of various 2-phenylbenzoxazole (B188899) derivatives, often leading to high yields in significantly reduced reaction times compared to conventional heating. mdpi.com

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgresearchgate.net These reactions are powerful tools for molecular assembly and functionalization.

The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a prominent member of the click chemistry family, has been successfully used to functionalize benzoxazoles. mdpi.comresearchgate.net In one example, 2-(4-hydroxyphenyl)benzoxazole was reacted with sulfuryl fluoride (SO₂F₂) in a two-chamber reactor to produce 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole. mdpi.comresearchgate.net This introduces a highly reactive fluorosulfate (B1228806) group onto the benzoxazole scaffold, which can then be used for subsequent covalent immobilization or further modification. mdpi.comresearchgate.net

Another key click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has been used to create complex hybrid molecules. Researchers have synthesized benzoxazole terminal alkynes and reacted them with various azide (B81097) derivatives via CuAAC to produce novel triazole-benzoxazole hybrids, demonstrating how click chemistry can be used to functionalize a pre-existing benzoxazole core. researchgate.net

Green Chemistry Principles in Benzoxazole Synthesis

The development of eco-friendly synthetic routes for benzoxazoles is a major focus in contemporary organic chemistry. thieme-connect.com These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green synthesis. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, operational simplicity, and often, improved reaction rates and yields.

One prominent approach involves the condensation of 2-aminophenols with aldehydes. For instance, the synthesis of 2,5-disubstituted benzoxazoles has been achieved in good yields (67-90%) through a microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) and various aromatic aldehydes using iodine as an oxidant under solvent-free conditions. scienceandtechnology.com.vn This method is noted for its short reaction times and high yields. scienceandtechnology.com.vn

Another example is the use of a Brønsted acidic ionic liquid (BAIL) gel as a catalyst for the reaction between 2-aminophenol and benzaldehyde (B42025), which proceeds at 130 °C for 5 hours to give a 98% yield of 2-phenylbenzoxazole without any solvent. nih.govacs.org Similarly, a magnetic nanocatalyst, Fe3O4@SiO2-SO3H, has been effectively used for the synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes at 50 °C under solvent-free conditions. ajchem-a.comajchem-a.com This catalyst can be magnetically recovered and reused multiple times without a significant loss of activity. ajchem-a.comajchem-a.com

Mechanochemical methods, such as grinding in a mortar and pestle, also provide a solvent-free route. The synthesis of benzimidazoles, benzothiazoles, and benzoxazoles has been demonstrated using this technique with acetic acid as a catalyst, highlighting the operational simplicity and short reaction times. tandfonline.com

Table 1: Examples of Solvent-Free Benzoxazole Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-amino-4-methylphenol, Benzaldehyde | Iodine, Microwave | 5-Methyl-2-phenylbenzoxazole | 85 | scienceandtechnology.com.vn |

| 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel, 130°C | 2-Phenylbenzoxazole | 98 | nih.govacs.org |

| 2-Aminophenol, Aromatic Aldehydes | Fe3O4@SiO2-SO3H, 50°C | 2-Arylbenzoxazoles | - | ajchem-a.comajchem-a.com |

| 2-Aminophenol, Benzaldehyde | Acetic acid, Mortar-pestle grinding | 2-Phenylbenzoxazole | Good | tandfonline.com |

Utilization of Environmentally Benign Solvents

When a solvent is necessary, green chemistry encourages the use of non-toxic, recyclable, and biodegradable alternatives to traditional volatile organic compounds.

Polyethylene Glycol (PEG): PEG has emerged as a promising green solvent and catalyst for benzoxazole synthesis. sioc-journal.cnscispace.com For example, poly (ethylene glycol)-bound sulfonic acid (PEG-SO3H) has been used as an economical and reusable catalyst for the preparation of various benzoxazole derivatives. researchgate.net Researchers have found that PEG 400 is an effective medium for synthesizing benzimidazole (B57391) and benzoxazole derivatives at 80-85 °C, offering mild reaction conditions and good to excellent yields. researchgate.net

Deep Eutectic Solvents (DESs): DESs are a class of ionic liquids known for their low toxicity, biodegradability, and simple preparation. mdpi.com They have been successfully employed as both catalysts and solvents in benzoxazole synthesis. mdpi.comdntb.gov.ua For instance, a deep eutectic solvent, [CholineCl][oxalic acid], effectively catalyzes the cyclization of 2-aminophenols and benzaldehydes under microwave irradiation. mdpi.com Another study developed a method for the arylation of benzoxazoles with aromatic aldehydes using a [ZnCl2][ethylene glycol]4 deep eutectic solvent as a recyclable, homogeneous catalyst under solvent-free conditions. nih.govresearchgate.net Furthermore, magnetic nanoparticles supporting a [Urea]4[ZnCl2] deep eutectic solvent have been used as a novel, green, and efficient catalyst for the synthesis of 2-benzylbenzoxazole (B4618616) derivatives. scienceandtechnology.com.vn

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of benzoxazoles in aqueous media has been achieved using various catalysts. Samarium(III) triflate has been shown to be an efficient and reusable catalyst for the reaction of o-aminophenols and aldehydes in an ethanol-water mixture, providing excellent yields under mild conditions. organic-chemistry.org Dowex 50W, a sulfonic acid-based cation exchange resin, also serves as a reusable heterogeneous catalyst for the synthesis of 2-aryl benzoxazole derivatives in water. orientjchem.org Additionally, iron-catalyzed cascade C–N and C–O coupling has been described for the synthesis of benzoxazoles in aqueous media. researchgate.net

Mechanochemical and Ultrasound-Assisted Synthesis

Mechanochemical methods, such as ball milling and grinding, and the use of ultrasound irradiation represent energy-efficient alternatives to conventional heating. mdpi.com

Mechanochemical Synthesis: The synthesis of benzoxazoles, along with benzimidazoles and benzothiazoles, can be achieved by grinding o-phenylenediamine, o-aminophenol, or o-aminothiophenol with aldehydes in a mortar and pestle, often with a catalytic amount of acetic acid. tandfonline.com This solvent-free method is simple, fast, and environmentally friendly. tandfonline.com

Ultrasound-Assisted Synthesis: Ultrasound irradiation has been shown to accelerate the synthesis of benzoxazole derivatives. mdpi.comdntb.gov.ua For example, a gram-scale synthesis of 2-phenylbenzoxazole was achieved by activating a mixture of 2-aminophenol and benzaldehyde with ultrasound for 30 minutes in the presence of a Lewis acidic ionic liquid-functionalized magnetic nanoparticle catalyst (LAIL@MNP) under solvent-free conditions. researchgate.net This approach demonstrates the potential for scaling up green synthetic processes. researchgate.net

Design and Application of Recyclable Catalysts

The development of catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green chemistry.

Nanocatalysts: Nanocatalysts offer high surface area and catalytic activity. Magnetic nanocatalysts, such as copper ferrite (B1171679) (CuFe2O4) and sulfonic acid-functionalized silica-coated magnetite (Fe3O4@SiO2-SO3H), have been employed for benzoxazole synthesis. ajchem-a.comajchem-a.comthieme-connect.de These catalysts can be readily recovered using an external magnet and reused for several cycles without a significant decrease in their catalytic performance. ajchem-a.comajchem-a.comthieme-connect.de Other nanocatalysts, including ZnO nanoparticles and those based on dendronized amine polymers, have also been reported for benzoxazole synthesis. mdpi.comrsc.org

Ionic Liquids: Ionic liquids (ILs) can act as both solvents and catalysts, and their non-volatile nature makes them an attractive green alternative. isroset.org A Brønsted acidic ionic liquid (BAIL) gel has been used as a highly efficient and recyclable heterogeneous catalyst for the solvent-free synthesis of benzoxazoles. nih.govacs.org Similarly, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been used as a reaction medium for the microwave-assisted synthesis of 2-phenylbenzoxazole. isroset.orgisroset.org Phosphonium-based acidic ionic liquids have also been developed as efficient and recyclable homogeneous catalysts for this purpose. nih.gov

Strategic Considerations for the Synthesis of 7-Methyl-2-phenyl-benzoxazole

The synthesis of specifically substituted benzoxazoles like 7-Methyl-2-phenyl-benzoxazole requires regioselective control.

One effective strategy involves a copper-catalyzed C-H functionalization/C-O bond formation. acs.orgacs.orgnih.gov The presence of a directing group at the meta-position to the hydroxyl group on the phenol (B47542) ring can significantly improve the reaction's efficiency and selectively yield 7-substituted benzoxazoles under relatively mild conditions. acs.orgacs.orgnih.gov This method demonstrates high functional group tolerance and utilizes air as the terminal oxidant, adding to its green credentials. acs.orgacs.orgnih.gov

Another reported synthesis of 7-Methyl-2-phenyl-benzoxazole involves a one-pot reaction promoted by triphenylbismuth dichloride, which facilitates the desulfurization of thioamides. beilstein-journals.org This method produced the target compound in a 55% yield. beilstein-journals.org A copper-catalyzed hydroamination of alkynones with 2-aminophenols also yields 7-Methyl-2-phenyl-benzoxazole, with a reported yield of 67%. rsc.org The introduction of a methyl group at the 7th position has also been noted in the development of novel benzoxazole derivatives with potential antimicrobial activity. nih.gov

Table 2: Synthetic Approaches for 7-Methyl-2-phenyl-benzoxazole

| Method | Catalyst/Reagents | Yield (%) | Reference |

| Copper-catalyzed C-H functionalization/C-O bond formation | Copper catalyst, Directing group | - | acs.orgacs.orgnih.gov |

| Triphenylbismuth dichloride-promoted desulfurization | Triphenylbismuth dichloride | 55 | beilstein-journals.org |

| Copper-catalyzed hydroamination of alkynones | Copper catalyst | 67 | rsc.org |

Advanced Spectroscopic and Structural Elucidation of Benzoxazole Derivatives

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are fundamental for the unambiguous identification and characterization of molecular structures. For 7-Methyl-2-phenyl-benzoxazole, a combination of vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry provides a comprehensive spectroscopic profile.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of 7-Methyl-2-phenyl-benzoxazole exhibits several characteristic absorption bands that confirm its molecular structure. The analysis, performed on a neat sample, reveals significant peaks corresponding to various bond vibrations. rsc.org

Key vibrational frequencies include a band at 3064 cm⁻¹, which is characteristic of aromatic C-H stretching. The peak at 2956 cm⁻¹ corresponds to the C-H stretching of the methyl group. rsc.org The C=N stretching vibration of the oxazole (B20620) ring is observed at 1614 cm⁻¹. rsc.org Bands in the 1581-1448 cm⁻¹ region are assigned to the aromatic C=C stretching vibrations of the benzene (B151609) and benzoxazole (B165842) rings. rsc.org The distinct peak at 1196 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the ether linkage within the benzoxazole core, while a band at 777 cm⁻¹ indicates C-H out-of-plane bending. rsc.org

Table 1: FT-IR Spectral Data for 7-Methyl-2-phenyl-benzoxazole

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3064 | Aromatic C-H Stretch |

| 2956 | Methyl C-H Stretch |

| 1614 | C=N Stretch (Oxazole Ring) |

| 1581, 1552, 1448 | Aromatic C=C Stretch |

| 1196 | Asymmetric C-O-C Stretch |

| 1086, 1022 | C-O Stretch / In-plane Bending |

| 777 | C-H Out-of-plane Bending |

Data sourced from a study by Itami et al. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the magnetic environments of the hydrogen (¹H) and carbon (¹³C) atoms, allowing for a precise mapping of the molecular skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-Methyl-2-phenyl-benzoxazole, recorded in deuterochloroform (CDCl₃) at 400 MHz, shows distinct signals for each proton. The protons on the phenyl ring attached at the 2-position appear as a multiplet between δ 8.29 and 8.24 ppm (2H) and a multiplet between δ 7.54 and 7.51 ppm (3H). The protons of the benzoxazole ring system are observed as a doublet at δ 7.59 ppm (1H, J = 7.8 Hz), a triplet at δ 7.24 ppm (1H, J = 7.3 Hz), and a doublet at δ 7.14 ppm (1H, J = 7.8 Hz). The methyl group protons at the 7-position resonate as a sharp singlet at δ 2.60 ppm (3H).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, corroborates the structure. The spectrum displays a total of 12 distinct carbon signals. Key resonances include the quaternary carbon of the C=N bond at δ 162.8 ppm and other quaternary carbons at δ 150.1, 141.8, 127.5, and 121.3 ppm. The methine carbons (CH) of the aromatic rings appear at δ 131.5, 129.0, 127.7, 126.2, 124.6, and 117.4 ppm. The carbon of the methyl group gives a characteristic signal at δ 15.4 ppm.

Table 2: ¹H and ¹³C NMR Spectral Data for 7-Methyl-2-phenyl-benzoxazole in CDCl₃

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Chemical Shift (δ) ppm | Carbon Type |

| 8.29-8.24 | m | 162.8 | C |

| 7.59 | d, J = 7.8 Hz | 150.1 | C |

| 7.54-7.51 | m | 141.8 | C |

| 7.24 | t, J = 7.3 Hz | 131.5 | CH |

| 7.14 | d, J = 7.8 Hz | 129.0 | CH |

| 2.60 | s | 127.7 | CH |

| 127.5 | C | ||

| 126.2 | CH | ||

| 124.6 | CH | ||

| 121.3 | C | ||

| 117.4 | CH |

Mass spectrometry (MS) is employed for the confirmation of the molecular weight and elemental composition of 7-Methyl-2-phenyl-benzoxazole.

Electron Ionization Mass Spectrometry (EI-MS): The EI-MS spectrum shows a molecular ion peak [M⁺] at a mass-to-charge ratio (m/z) of 209, which corresponds to the molecular weight of the compound and is the base peak (100% relative abundance). Other significant fragments are observed at m/z 106 (27%) and 78 (27%), which can be attributed to the fragmentation of the parent molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which confirms the elemental formula. The calculated exact mass for the molecular ion [M⁺] of C₁₄H₁₁NO is 209.0841. The experimentally determined value was found to be 209.0840, which is in excellent agreement with the calculated mass, thus confirming the chemical formula.

Table 3: Mass Spectrometry Data for 7-Methyl-2-phenyl-benzoxazole

| Technique | Measurement | Value |

|---|---|---|

| MS (EI) | Molecular Ion [M⁺] (m/z) | 209 (100%) |

| Fragment (m/z) | 106 (27%) | |

| Fragment (m/z) | 78 (27%) | |

| HRMS | Calculated m/z [M⁺] for C₁₄H₁₁NO | 209.0841 |

Solid-State Structural Analysis

Solid-state analysis techniques are crucial for understanding the three-dimensional arrangement of molecules in a crystalline state, including bond lengths, angles, and intermolecular interactions that govern the crystal packing.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis provides insights into the nature and extent of interactions such as hydrogen bonds and van der Waals forces, which are critical for understanding crystal packing. To date, a Hirshfeld surface analysis for 7-Methyl-2-phenyl-benzoxazole has not been documented in the scientific literature. Such an analysis is contingent on the availability of single-crystal X-ray diffraction data.

Table of Compounds Mentioned

| Compound Name |

|---|

| 7-Methyl-2-phenyl-benzoxazole |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Spectrofluorometry)

Detailed research findings and spectroscopic data for 7-Methyl-2-phenyl-benzoxazole are not available in the reviewed scientific literature.

Table 1: Electronic Absorption Data for 7-Methyl-2-phenyl-benzoxazole

| Solvent | λ_abs (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|

Table 2: Emission Spectroscopy Data for 7-Methyl-2-phenyl-benzoxazole

| Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) |

|---|

Reactivity Profiles and Mechanistic Investigations of 7 Methyl 2 Phenyl Benzoxazole and Analogues

Electrophilic Substitution Reactions on the Benzoxazole (B165842) Core

The benzoxazole ring system, while aromatic, possesses sites with varying reactivity towards electrophiles, allowing for selective functionalization. globalresearchonline.net Electrophilic substitution reactions predominantly occur on the benzene (B151609) portion of the fused heterocyclic system. globalresearchonline.net

Regioselective Nitration Studies

The introduction of a nitro group onto the benzoxazole scaffold is a significant electrophilic substitution reaction. Studies on 2-phenyl-benzoxazole have shown that nitration using a mixture of nitric acid and sulfuric acid proceeds with high regioselectivity. The reaction preferentially occurs at the C6-position, which is para to the ring oxygen and meta to the nitrogen atom, to yield 6-nitro-2-phenyl-benzoxazole at room temperature. globalresearchonline.net This outcome is dictated by the directing effects of the fused oxazole (B20620) ring.

In a broader context, the nitration of phenol (B47542) derivatives serves as a crucial step in the synthesis of many benzoxazoles, where ortho-nitrophenols are key precursors. researchgate.net The regioselectivity of phenol nitration can be controlled by the choice of nitrating agents and reaction conditions. google.comscirp.org For instance, chelation-assisted ortho-nitration of 2-aryl benzoxazoles can be achieved using a copper catalyst and a mild nitro source like Fe(NO₃)₃·9H₂O, highlighting a method for regioselective nitration on the 2-phenyl ring. researchgate.net

Table 1: Regioselective Nitration of 2-Phenyl-benzoxazole and Related Precursors

| Substrate | Reagents | Position of Nitration | Product | Reference |

|---|---|---|---|---|

| 2-Phenyl-benzoxazole | H₂SO₄, HNO₃ | C6-position | 6-Nitro-2-phenyl-benzoxazole | globalresearchonline.net |

| 2-Aryl-benzoxazoles | Cu(OAc)₂, Fe(NO₃)₃·9H₂O | ortho-position of 2-aryl group | 2-(ortho-nitroaryl)-benzoxazole | researchgate.net |

| 3-Chloro-4-fluorophenol | 15% HNO₃/AcOH | ortho to -OH, meta to -F | 3-Chloro-4-fluoro-6-nitrophenol | researchgate.net |

Amination Pathways and Product Formation

The direct introduction of an amino group onto the benzoxazole core via electrophilic substitution is less common than functionalization at the C2-position. The majority of amination studies on benzoxazoles focus on direct C-H amination at the electron-deficient C2-position, which is not a classical electrophilic aromatic substitution on the benzene ring. beilstein-journals.orgresearchgate.netresearchgate.net These reactions are typically catalyzed by transition metals like copper, nickel, or iron and proceed via oxidative coupling mechanisms. beilstein-journals.orgresearchgate.net

Methodologies for C2-amination are extensive and include:

Copper-catalyzed amination: A variety of copper-based catalysts facilitate the coupling of benzoxazoles with primary and secondary amines, often using an oxidant like tert-butyl hydroperoxide (TBHP) or simply atmospheric oxygen. beilstein-journals.orgorganic-chemistry.org

Nickel-catalyzed amination: Ni(OAc)₂ can catalyze the direct C-H amination of benzoxazoles with secondary amines in the presence of an oxidant. researchgate.net

Metal-free amination: Oxidative amination can also be achieved without transition metals, for example, by using catalytic iodine in aqueous TBHP or TEMPO⁺BF₄⁻ as an organic oxidant. organic-chemistry.orgthieme-connect.combohrium.com

While these methods are powerful for creating 2-amino-benzoxazole derivatives, electrophilic amination on the benzene portion of 7-methyl-2-phenyl-benzoxazole remains a less explored area. One related approach involves the Smiles rearrangement, which allows for the functionalization of heteroaromatic rings, providing an alternative route to N-substituted aminobenzoxazoles. nih.gov

Functionalization at the 2-Position and Substituted Benzene Ring

The C2-position of the benzoxazole ring and the attached 2-phenyl group are primary sites for introducing diverse functionalities through various C-C bond-forming reactions.

Alkylation and Alkynation Transformations

Direct C-H alkylation and alkynylation at the C2-position of benzoxazoles are powerful methods for structural modification. These transformations are typically achieved using transition metal catalysis.

Alkylation: Copper(I) complexes can catalyze the direct alkylation of benzoxazoles with non-activated secondary alkyl halides. organic-chemistry.org Palladium(II) complexes have also been employed for the alkylation of oxazoles with benzyl (B1604629) chlorides. mdpi.com A patent describes the alkylation of benzoxazole derivatives via an alkali metal intermediate reacting with an alkyl halide. google.com

Alkynation: Palladium-catalyzed reactions enable the direct alkynylation of the benzoxazole C2-position using gem-dichloroalkenes as alkyne surrogates. globalresearchonline.netorganic-chemistry.org This provides a modular and step-economical route to heteroaryl-alkyne scaffolds. organic-chemistry.org A one-pot, two-step process involving copper-catalyzed alkynylation followed by a 1,3-dipolar cycloaddition has been developed to create novel benzoxazole-triazole derivatives. acs.org

Table 2: C2-Alkylation and Alkynation of Benzoxazoles

| Transformation | Catalyst/Reagents | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Alkylation | Cu(I) complex / bis[2-(N,N-dimethylamino)ethyl] ether | Secondary alkyl halides | Direct C-H functionalization | organic-chemistry.org |

| Alkylation | Pd(II) complex / phosphinous acid | Benzyl chlorides | Efficient for benzyl groups | mdpi.com |

| Alkynylation | Pd catalyst / DPEPhos / LiOtBu | gem-dichloroalkenes | Direct C-H alkynylation | globalresearchonline.net |

| Alkynylation | Copper catalyst | Terminal alkynes | Sequential one-pot cycloaddition | acs.org |

Arylation Reactions for C-C Bond Formation

The synthesis of 2-aryl-benzoxazoles, including 7-methyl-2-phenyl-benzoxazole analogues, is most commonly achieved through transition-metal-catalyzed cross-coupling reactions that form a C-C bond at the C2-position. nih.gov

Copper-Catalyzed Arylation: Copper catalysts are widely used due to their low cost and high functional group tolerance. nih.gov Direct C-H arylation of benzoxazoles with aryl halides (bromides and iodides) can be effectively promoted by copper(I) iodide in the presence of a suitable base like K₂CO₃. nih.govgoogle.com

Palladium-Catalyzed Arylation: Palladium-based catalysts are also highly efficient for direct C2-arylation. nih.govbeilstein-journals.org For instance, a Pd(OAc)₂/NiXantphos system enables the arylation of benzoxazoles with aryl bromides at room temperature. acs.org These methods often proceed via a deprotonative cross-coupling process.

Other Metals and Methods: Nickel-based catalysts, such as those supported on metal-organic frameworks (MOFs) like Ni₂(BDC)₂(DABCO), have been shown to be effective for the direct C-H arylation of benzoxazoles with arylboronic acids. researchgate.netcsic.es Aromatic aldehydes can also serve as arylating agents in the presence of deep eutectic solvents or other catalytic systems. mdpi.com

Table 3: Selected Methods for C2-Arylation of Benzoxazoles

| Catalytic System | Arylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|

| CuI / PPh₃ | Aryl bromides | K₂CO₃ | DMF | nih.gov |

| Pd(OAc)₂ / NiXantphos | Aryl bromides | - | - | acs.org |

| Ni₂(BDC)₂(DABCO) | Arylboronic acids | K₃PO₄ | DMAc | researchgate.netcsic.es |

| [ZnCl₂][ethylene glycol]₄ (DES) | Aromatic aldehydes | None | Solvent-free | mdpi.com |

Hydrolytic Stability and Mechanistic Insights into Degradation Pathways (e.g., C-O Fission)

The benzoxazole ring exhibits a relative instability in aqueous conditions compared to its sulfur (benzothiazole) and nitrogen (benzimidazole) analogues. scispace.comresearchgate.net This increased reactivity is attributed to the lower aromatic stability of the oxazole ring system. scispace.com

The hydrolysis of benzoxazoles has been investigated under various pH conditions. scispace.comresearchgate.net For 2-phenylbenzoxazole (B188899), the degradation mechanism is noteworthy. While intermediates from both C-N and C-O bond fission within the oxazole ring can be proposed, studies have observed that benzoxazole and its 2-methyl and 2-phenyl derivatives predominantly yield only the product of C-O fission. researchgate.net

The proposed pathway for the hydrolysis of 2-phenylbenzoxazole involves the formation of an intermediate 2-hydroxy-benzoxazoline. researchgate.net This intermediate collapses to give the C-O fission product, 2-hydroxybenzanilide. researchgate.net Even if a C-N fission product were to form, it would likely undergo rapid acyl migration to yield the more stable 2-hydroxybenzanilide, making the C-O fission product the ultimate outcome. scispace.comresearchgate.net

The substituent at the C2-position significantly influences the rate of hydrolysis. A comparative study showed that replacing a methyl group with a phenyl group at the 2-position, as in 7-methyl-2-phenyl-benzoxazole, leads to a significant decrease in hydrolytic reactivity. scispace.comresearchgate.net Despite this, under certain conditions, such as in the presence of strong acids like methanesulfonic acid followed by water, degradation leading to carboxylic acid formation can occur. researchgate.netnist.gov

Table 4: Relative Hydrolytic Stability of Benzazole Rings

| Benzazole Ring | Relative Stability | Primary Hydrolysis Product (from 2-substituted) | Reference |

|---|---|---|---|

| Benzoxazole | Least Stable | Amide (C-O fission product) | scispace.comresearchgate.net |

| Benzothiazole | More Stable | - | scispace.com |

| Benzimidazole (B57391) | Most Stable | - | scispace.com |

Intramolecular Photophysical Processes

The photophysical behavior of benzoxazole derivatives is a subject of significant research interest, driven by their applications as fluorescent dyes, sensors, and materials for optoelectronics. rsc.orgcore.ac.uk The electronic properties and excited-state dynamics of these molecules are highly sensitive to their structural framework and substitution patterns.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process responsible for the characteristic large Stokes-shifted fluorescence observed in specific classes of aromatic compounds. mdpi.comacs.org This phenomenon involves the transfer of a proton between a donor and an acceptor group within the same molecule upon photoexcitation. mdpi.com The process occurs on an ultrashort timescale, typically faster than 10¹² s⁻¹, and follows a four-level photochemical cycle involving the ground and excited states of both the initial enol (E) form and the resulting keto (K) tautomer. rsc.org

A critical structural requirement for ESIPT in the benzoxazole family is the presence of a proton donor group, typically a hydroxyl (-OH) group, located on the 2-phenyl ring at the ortho-position (2'-position). rsc.orgacs.orgrsc.org In such compounds, for instance, the well-studied 2-(2'-hydroxyphenyl)benzoxazole (HBO), an intramolecular hydrogen bond exists between the phenolic proton and the nitrogen atom of the benzoxazole core. acs.orgmdpi.com Upon excitation with light, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, driving the rapid transfer of the proton to form an excited keto-tautomer (K*). acs.orgrsc.org This excited tautomer then relaxes to the ground state, often via fluorescence, which is significantly red-shifted compared to the absorption of the initial enol form. mdpi.com

Studies on related compounds illustrate the importance of the hydroxyl group's position. For example, research on methoxy-substituted 2-(2-hydroxyphenyl)benzoxazole (B213137) derivatives showed that substitution at different positions on the hydroxyphenyl ring could modulate the ESIPT process by altering the stability of the excited states or through steric hindrance. oup.com However, in all cases, the ortho-hydroxyl group remains the key functional moiety for the proton transfer to occur. mdpi.comoup.com

Table 1: Comparison of Structural Requirements for ESIPT in Benzoxazole Derivatives

| Compound | Structural Feature | ESIPT Capability | Reference |

|---|---|---|---|

| 2-(2'-Hydroxyphenyl)benzoxazole (HBO) | -OH group at 2'-position of the phenyl ring | Yes, classic ESIPT observed | acs.orgrsc.org |

| 7-Methyl-2-phenyl-benzoxazole | No -OH group at 2'-position | No, lacks proton donor in correct position | N/A |

| 2-(2-Hydroxy-3-methoxyphenyl)benzoxazole | -OH group at 2'-position with adjacent methoxy (B1213986) group | Yes, but properties are modulated by the methoxy group | oup.com |

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a solution state become highly luminescent upon aggregation or in the solid state. acs.org This effect is the opposite of the more common aggregation-caused quenching (ACQ), where molecular aggregation leads to a decrease in fluorescence intensity due to the formation of non-radiative excimers or π–π stacking. acs.orgmdpi.com The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM), particularly the restriction of intramolecular rotations (RIR) of phenyl rings or other rotatable groups within the molecule. mdpi.comorientjchem.org In dilute solutions, these rotations provide a non-radiative pathway for the excited state to decay, quenching fluorescence. In the aggregated state, these motions are physically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong light emission. mdpi.com

Many derivatives of 2-phenylbenzoxazole (PBO) are known to be robust solid-state emitters, and many have been designed to exhibit AIE or the related Aggregation-Induced Emission Enhancement (AIEE) characteristics. rsc.orgresearchgate.net The PBO core provides a rigid, planar structure that lends itself to strong fluorescence, while chemical modifications can introduce rotatable groups that induce AIE activity. rsc.orgnih.gov

For 7-Methyl-2-phenyl-benzoxazole , while specific AIE studies on this exact molecule are not prominent, its behavior can be inferred from its structural analogues. The molecule consists of a rigid benzoxazole core and a rotatable phenyl ring. In solution, the rotation of the 2-phenyl group can serve as a non-radiative decay channel. Upon aggregation in a poor solvent or in the solid state, the physical packing of the molecules would restrict this rotation. This restriction is expected to block the non-radiative pathway and activate the radiative decay channel, leading to AIE characteristics. The methyl group at the 7-position can further influence the solid-state packing. Steric hindrance introduced by the methyl group might disrupt extensive co-facial π–π stacking, which is often a cause of fluorescence quenching, thereby potentially enhancing the solid-state emission quantum yield. nih.gov Research on similar PBO derivatives has shown that even small alkyl substituents can have a beneficial effect on optical properties by influencing molecular packing. nih.gov

Table 2: General Principles of AIE in 2-Phenylbenzoxazole (PBO) Systems

| State | Molecular Behavior | Photophysical Outcome | Governing Mechanism |

|---|---|---|---|

| Dilute Solution | Free intramolecular rotation of the 2-phenyl group | Weak or no fluorescence | Energy dissipation through non-radiative decay channels |

| Aggregate / Solid State | Rotation of the 2-phenyl group is physically restricted | Strong fluorescence | Restriction of Intramolecular Motion (RIM) blocks non-radiative pathways |

Comprehensive Mechanistic Studies of Benzoxazole Formation and Ring Transformations

The synthesis of the benzoxazole core is a fundamental process in heterocyclic chemistry, with numerous methods developed to achieve this transformation. researchgate.net A common and direct pathway to synthesize 2-aryl-benzoxazoles like 7-Methyl-2-phenyl-benzoxazole is the condensation reaction between a 2-aminophenol (B121084) and a carboxylic acid or its derivative (e.g., aldehyde, acid chloride). ckthakurcollege.net For the target molecule, the synthesis would involve the reaction of 2-amino-6-methylphenol (B101103) with benzoic acid or benzaldehyde (B42025) .

A plausible mechanism for the formation from benzaldehyde proceeds in two main steps:

Schiff Base Formation: The amino group of 2-amino-6-methylphenol nucleophilically attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form an intermediate Schiff base (an N-benzylidene-2-amino-6-methylphenol).

Oxidative Cyclization: The intermediate Schiff base undergoes an intramolecular cyclization. The phenolic oxygen attacks the imine carbon, followed by an oxidation step (aromatization) to yield the final 7-Methyl-2-phenyl-benzoxazole product. This oxidation can be promoted by various reagents or simply by air.

Table 3: General Methods for Benzoxazole Synthesis

| Method | Reactants | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Condensation with Aldehydes | o-Aminophenol, Aldehyde | Schiff base formation, followed by oxidative cyclization | ckthakurcollege.net |

| Palladium-Catalyzed Carbonylation/Annulation | o-Iodoaniline, Phenol, CO | Carbonylative coupling followed by intramolecular cyclization | organic-chemistry.org |

| Copper-Catalyzed Cyclization | o-Haloanilide | Oxidative addition of Cu(I), intramolecular C-O bond formation, reductive elimination | organic-chemistry.org |

Beyond their synthesis, benzoxazoles can also serve as precursors in ring transformation reactions to generate other heterocyclic structures. These transformations often involve the cleavage of the oxazole ring followed by rearrangement and re-cyclization. For example, a yttrium-catalyzed cascade reaction has been developed where benzoxazoles react with propargylic alcohols. rsc.org The proposed mechanism involves:

Ring Opening: The Lewis acid catalyst (Y(OTf)₃) activates the propargylic alcohol to form a propargyl cation. The benzoxazole nitrogen acts as a nucleophile, attacking the cation. This leads to the opening of the oxazole ring to form an o-aminophenol derivative linked to an allene (B1206475) or alkyne moiety.

Annulation: A subsequent intramolecular reaction, such as a formal [4+2] cyclization, occurs where the phenolic oxygen and the aromatic ring participate in the formation of a new six-membered ring, yielding a 1,4-benzoxazine scaffold. rsc.org

Another reported ring transformation involves the thermolysis of specific dithiazolyl aminophenols, which rearrange to form benzoxazole derivatives. This process includes nucleophilic attack, ring opening, and subsequent ring closure to form the stable benzoxazole system.

Computational and Theoretical Chemistry Studies on Benzoxazole Systems

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysisbohrium.comresearchgate.netnih.gov

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of benzoxazole (B165842) derivatives. nih.gov This approach allows for the accurate calculation of molecular properties, providing a fundamental understanding of the relationship between the structure and the chemical behavior of these molecules. researchgate.net DFT calculations are instrumental in analyzing the molecular geometry, electronic distribution, and reactivity parameters of benzoxazole systems. bohrium.comsemanticscholar.org

Geometry Optimization and Conformational Landscape Exploration

A fundamental step in computational analysis is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For benzoxazole derivatives, DFT methods are employed to calculate the optimized geometrical parameters, such as bond lengths and bond angles. esisresearch.org These theoretical values are often found to be in excellent agreement with experimental data obtained from X-ray diffraction studies of similar compounds. nih.govsemanticscholar.orgresearchgate.net

The conformational landscape of 7-Methyl-2-phenyl-benzoxazole is primarily defined by the rotation around the single bond connecting the phenyl group to the benzoxazole core. Exploring this landscape reveals the potential energy surface and identifies the most stable conformers. Theoretical studies on related structures indicate that the planarity between the two ring systems is a critical factor influencing the electronic properties. scielo.br The barrier to rotation determines the flexibility of the molecule and the accessibility of different conformational states at a given temperature. scielo.br

Table 1: Selected Optimized Geometrical Parameters for a Benzoxazole System (Illustrative) Note: These values are representative for a benzoxazole core and are based on data from similar structures. Actual values for 7-Methyl-2-phenyl-benzoxazole would require specific calculation.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C2-N3 | 1.39 Å |

| C2-O1 | 1.37 Å | |

| N3-C9 | 1.40 Å | |

| C7-C8 | 1.38 Å | |

| Bond Angles | C2-N3-C9 | 105.5° |

| C2-O1-C8 | 106.0° | |

| O1-C2-N3 | 115.0° |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Global Reactivity Descriptorsbohrium.comsemanticscholar.orgesisresearch.orgnih.gov

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. esisresearch.org The HOMO energy is associated with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap signifies that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to undergo an electronic transition. semanticscholar.org In 2-phenyl-benzoxazole derivatives, the HOMO is typically delocalized over the benzoxazole ring and the phenyl group, while the LUMO is also distributed across the π-conjugated system, facilitating intramolecular charge transfer (ICT). bohrium.comesisresearch.org

Table 2: Illustrative Frontier Molecular Orbital Properties and Global Reactivity Descriptors Note: Values are hypothetical examples based on typical ranges for benzoxazole derivatives.

| Parameter | Formula | Value (eV) |

| E(HOMO) | - | -6.25 |

| E(LUMO) | - | -1.80 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.45 |

| Ionization Potential (I) | -E(HOMO) | 6.25 |

| Electron Affinity (A) | -E(LUMO) | 1.80 |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 4.025 |

| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -4.025 |

| Global Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.225 |

| Global Softness (S) | 1/(2η) | 0.225 |

| Electrophilicity Index (ω) | μ²/ (2η) | 3.64 |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Resonance Interactionsresearchgate.netesisresearch.orgscielo.br

Natural Bond Orbital (NBO) analysis is a powerful technique used to investigate intramolecular bonding, charge delocalization, and hyperconjugative interactions. esisresearch.org It provides a detailed picture of the electron density distribution in the molecule by transforming the complex molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs).

Table 3: Illustrative NBO Analysis of Significant Donor-Acceptor Interactions Note: These interactions are examples of what would be expected for a π-conjugated system like 7-Methyl-2-phenyl-benzoxazole.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π (C5-C6) | π* (C2-N3) | 20.5 | π → π |

| π (Phenyl Ring) | π (Benzoxazole Ring) | 18.2 | π → π |

| LP (O1) | σ (C2-N3) | 25.1 | n → σ |

| LP (N3) | π (C8-C9) | 22.8 | n → π* |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sitesbohrium.comresearchgate.netesisresearch.orgrjptonline.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. esisresearch.org The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to attack by electrophiles. In 7-Methyl-2-phenyl-benzoxazole, these sites are expected around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring. bohrium.com Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net The MEP map provides a clear, intuitive guide to the charge distribution and is invaluable for understanding intermolecular interactions and chemical reactivity. rjptonline.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Photophysical Propertiesesisresearch.orgrsc.orgtandfonline.com

To investigate the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. esisresearch.orgrsc.org It is particularly effective for calculating the electronic absorption spectra of molecules, predicting the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of electronic transitions. esisresearch.orgtandfonline.com

For a chromophoric system like 7-Methyl-2-phenyl-benzoxazole, TD-DFT can elucidate the nature of the low-lying excited states, which are crucial for understanding its photophysical properties, such as fluorescence. The calculations can identify the molecular orbitals involved in the main electronic transitions (e.g., HOMO → LUMO) and characterize them as π → π* or n → π* transitions. These theoretical results can be directly compared with experimental UV-Visible absorption spectra. esisresearch.orgresearchgate.net

Table 4: Illustrative TD-DFT Calculated Electronic Excitation Properties Note: Values are representative for 2-phenyl-benzoxazole type chromophores.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.97 | 312 | 0.85 |

| S0 → S2 | 4.35 | 285 | 0.12 |

| S0 → S3 | 4.88 | 254 | 0.09 |

Molecular Dynamics Simulations for Unraveling Dynamic Behavior and Isomerization Pathwaysbohrium.comscielo.br

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. bohrium.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For 7-Methyl-2-phenyl-benzoxazole, MD simulations can be used to explore the conformational landscape by simulating the rotation around the bond linking the phenyl and benzoxazole rings. This allows for the study of the dynamics of isomerization between different conformers and the calculation of the energetic barriers for these transitions. scielo.br Furthermore, MD is a crucial tool for studying how the molecule interacts with other molecules, such as in a solution or at a biological binding site, providing a more complete understanding of its behavior in realistic conditions. bohrium.comnih.gov

Theoretical Investigations of Intermolecular Interactions and Non-Covalent Bonding (e.g., Chalcogen Bonding, Hydrogen Bonding, Van der Waals Interactions)

The solid-state architecture and biological interactions of benzoxazole derivatives are significantly influenced by a variety of non-covalent interactions. Computational studies have been instrumental in characterizing and quantifying these weak forces, which include hydrogen bonds, π-π stacking, van der Waals forces, and less common interactions like chalcogen bonding.

Theoretical investigations on benzoxazole derivatives have revealed intricate networks of non-covalent interactions. For instance, in the crystal structure of a benzoxazole methyl ester, Hirshfeld surface analysis has shown that H···H (33.2%), H···O/O···H (19.9%), and H···C/C···H (17.8%) are the most significant intermolecular contacts, with hydrogen bonding and van der Waals interactions being dominant. nih.gov Computational chemistry calculations for this system determined the energy of a C–H⋯O hydrogen bond to be a notable 44.8 kJ mol⁻¹. nih.gov

In a multifaceted study of a 2-(2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde, a rich network of non-classical hydrogen bonds (C–H···O and C–H···N), π-stacking, and a unique C=O···π(ring) interaction were identified as the governing forces in its solid-state structure. ias.ac.in Quantum mechanics analysis using dispersion-corrected Density Functional Theory (DFT) was employed to unravel the electronic features and energetics of these interactions. ias.ac.in

Furthermore, the concept of chalcogen bonding, a non-covalent interaction involving Group 16 elements, has been explored in the context of benzoxazole systems. The occurrence of a 1,4-S···O intramolecular interaction in a benzoxazole derivative suggests the importance of chalcogen bonding in determining conformational preferences. nih.gov The strength of such interactions can be significant, with studies on related systems showing that chalcogen interactions can have energies around 6 kcal/mol for tellurium-containing compounds. iucr.org

To illustrate the typical energies associated with these interactions in related systems, the following interactive data table provides a summary of computationally determined non-covalent interaction energies from the literature for various benzoxazole and related heterocyclic systems.

| Interacting Species/System | Type of Interaction | Method of Calculation | Interaction Energy (kcal/mol) | Reference |

| Benzoxazole methyl ester | C–H⋯O hydrogen bond | Computational chemistry | 10.7 | nih.gov |

| 2-(2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde dimer | Isoxazole-benzaldehyde π-stacking and C=O···π | DFT (ωB97X-D/aug-cc-pVTZ) | -7.33 | ias.ac.in |

| N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide dimer | C−H…S interaction | M062X/6-311G | -3.00 | nih.gov |

| N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide dimer | C−H…O interaction | M062X/6-311G | -1.80 | nih.gov |

| N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide dimer | N-H…N hydrogen bond | M062X/6-311G* | -8.25 | nih.gov |

| Propargylbenzene-phenylacetylene heterodimer | π-stacked | M06-2X/aug-cc-pVDZ | -5.90 | cas.cz |

| Me₂NC₆H₄ and C₆F₅CO | π-stacking | van't Hoff equation | -1.84 | nih.gov |

Note: The values presented are for the specific systems studied in the cited literature and serve as representative examples.

Computational Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry plays a crucial role in elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and transition states, which are often difficult to study experimentally. For the synthesis of benzoxazoles, theoretical studies have provided valuable insights into the reaction pathways.

The formation of 2-substituted benzoxazoles, such as 7-Methyl-2-phenyl-benzoxazole, typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, or an aldehyde followed by oxidation. acs.orgacs.org Computational studies on the synthesis of benzoxazoles have explored various proposed mechanisms.

One such study investigated the I(III)-mediated oxidative cyclization of imines to form benzoxazoles. researchgate.net Density functional theory (DFT) calculations were employed to evaluate the plausibility of different reaction pathways. The computational results supported a pathway involving the equilibrium formation of a cyclic hemiaminal, which then reacts with an I(III) species. A key finding was the preference for a concerted reductive elimination via a specific transition state (TS-1) as the most likely mechanism for benzoxazole formation. This pathway was favored due to its low kinetic barriers and the thermodynamic favorability of each step. The computed Gibbs free energy of activation (ΔG‡) for this favored transition state was significantly lower than that of an alternative pathway.

In a study on the thermal reactions of benzoxazole, quantum chemical calculations were used to map the potential energy surface for its isomerization. researchgate.net The study identified a high-energy transition state for the initial C–O bond breaking and H-atom migration step. researchgate.net

While a detailed computational study on the specific synthesis of 7-Methyl-2-phenyl-benzoxazole from 4-methyl-2-aminophenol and benzaldehyde (B42025) (or benzoic acid) was not found in the searched literature, the general principles from analogous systems can be applied. The reaction would likely proceed through the formation of a Schiff base intermediate from the amine and aldehyde, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzoxazole. Alternatively, reaction with a carboxylic acid would involve amide formation followed by cyclization and dehydration.

The following data table summarizes computed activation energies for key steps in the formation of benzoxazole and related heterocyclic systems from the literature, illustrating the kind of quantitative data that can be obtained from such studies.

| Reaction/Process | Key Step | Computational Method | Activation Energy (ΔG‡) (kcal/mol) | Reference |

| I(III)-mediated benzoxazole formation | Concerted reductive elimination (TS-1) | DFT | 7.6 | |

| I(III)-mediated benzoxazole formation | Ligand exchange and decomposition (TS-3) | DFT | 18.0 | |

| Thermal isomerization of benzoxazole | C(2)−O(3) bond breaking and 1,5-H-atom migration (TS1) | QCISD(T)//B3LYP/cc-pVDZ | 62 | |

| Isomerization of o-hydroxyisobenzonitrile | Isomerization to o-hydroxybenzonitrile (TS2) | QCISD(T)//B3LYP/cc-pVDZ | ~34 | |

| Hexamethyl phosphorous triamide and dialkyl acetylenedicarboxylates reaction | Three-membered ring formation and N-H bond cleavage (RDS) | DFT | 28.18 |

Note: The presented activation energies are for the specific reactions and computational levels reported in the cited literature and are intended to be illustrative.

Advanced Applications of Benzoxazole Based Materials in Chemical Sciences

Photoluminescent Materials and Optoelectronic Applications

The 2-phenyl-benzoxazole core is a well-known fluorophore, and its derivatives are often investigated for their use in photoluminescent materials and optoelectronic devices. The position of the methyl group on the benzoxazole (B165842) ring can influence the photophysical properties, such as the quantum yield and emission wavelength.

Development for Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives are recognized for their potential in organic light-emitting diodes (OLEDs), often exhibiting blue fluorescence. ontosight.ai These materials can be employed as emitters or hosts in the emissive layer of an OLED device. While specific studies on 7-Methyl-2-phenyl-benzoxazole for OLEDs are not readily found, related iridium(III) complexes with substituted 2-phenylbenzoxazole (B188899) ligands have been synthesized and shown to be highly efficient phosphorescent dopants, with their emission colors tunable by altering the substituents on the phenylbenzoxazole ring. nycu.edu.tw For instance, complexes with different substitutions on the 2-phenylbenzoxazole ligand have been shown to emit bright yellow to green light. nycu.edu.tw The general class of 2-phenylbenzoxazoles is known for its high fluorescence quantum yields, making them promising candidates for near-UV laser generation and as building blocks for fluorescent liquid crystals. researchgate.net

Utilization as Scintillators and Laser Dyes

The fluorescent properties of 2-phenyl-benzoxazole derivatives make them suitable for applications as scintillators and laser dyes. jpsbr.org Scintillation materials often utilize aromatic compounds containing benzoxazole rings. dntb.gov.ua The parent compound, 2-phenylbenzoxazole, and its derivatives are known to be a class of photostable and highly efficient UV dyes. dntb.gov.ua They have been successfully used as solutes in liquid scintillation counting and as dopants in plastic scintillators. dntb.gov.uauj.edu.pl Research on related compounds suggests that the benzoxazole structure contributes to efficient energy transfer and light emission, which are critical properties for both scintillators and laser dyes.

Exploration in Organic Field-Effect Transistors (OFETs) and Solar Cells

The application of benzoxazole derivatives extends to organic field-effect transistors (OFETs) and organic solar cells. researchgate.net While there is no specific literature detailing the use of 7-Methyl-2-phenyl-benzoxazole in these devices, the general electronic properties of benzoxazole-containing polymers and small molecules make them relevant candidates. For instance, some benzoxazole derivatives have been incorporated into the design of sensitizers for dye-sensitized solar cells (DSSCs). rsc.orgrsc.org In the context of OFETs, the rigid, planar structure of the benzoxazole moiety can facilitate intermolecular interactions and charge transport, which are crucial for transistor performance. iisertvm.ac.insioc-journal.cn

Advanced Chemical Sensing Technologies

The fluorescent nature of benzoxazole derivatives has led to their exploration in the field of chemical sensing.

Design of Fluorescent Probes for Chemical Species (Excluding Biological Imaging and Diagnostic Applications)

Benzoxazole-based compounds have been designed as fluorescent probes for the detection of various chemical species, particularly metal ions. mdpi.comresearchgate.netnih.gov The mechanism of sensing often relies on the modulation of the fluorescence of the benzoxazole core upon interaction with the target analyte. For example, a polymer with pendant pyridylbenzoxazole groups has been shown to act as a fluorescent chemosensor for metal ions like Co²⁺, Ni²⁺, Cu²⁺, and Fe²⁺, with the fluorescence being quenched upon coordination. researchgate.net While no specific studies detail the use of 7-Methyl-2-phenyl-benzoxazole as a fluorescent probe, its structural similarity to other effective benzoxazole-based sensors suggests its potential in this area. The methyl group at the 7-position could potentially influence the selectivity and sensitivity of the probe towards specific analytes.

Photochromic Materials

Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, initiated by electromagnetic radiation. rsc.org Benzoxazole derivatives are recognized for their applications as photochromic agents and laser dyes. jpsbr.org The benzoxazole class of compounds is noted among materials with potential photochromic applications. core.ac.uk

While the broader family of benzoxazoles is associated with photo-responsive behavior, specific research detailing the photochromic properties of 7-Methyl-2-phenyl-benzoxazole is not extensively documented. However, related structures exhibit significant photo-activity. For instance, derivatives of 2-(2′-hydroxyphenyl)benzoxazole (HBO) are well-known for undergoing excited-state intramolecular proton transfer (ESIPT), a photophysical process that makes them suitable for solid-state sensing applications. rsc.org This highlights the inherent potential of the benzoxazole core to be part of photo-active molecular systems. The primary mechanism in many organic photochromes, such as spiropyrans, involves the light-induced cleavage of a C-O bond, leading to a colored, open-ring merocyanine (B1260669) form. rsc.org

Mechanofluorochromic Applications

Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressure. This property is of great interest for applications in sensors, security inks, and data storage.

The 2-phenyl-benzoxazole (PBO) framework is a promising building block for creating mechanofluorochromic materials. rsc.org While direct studies on 7-Methyl-2-phenyl-benzoxazole are limited, research on closely related compounds demonstrates this capability. For example, the first instance of mechanofluorochromic (MFC) behavior in the styrylbenzoxazole series, which extends the conjugation of the PBO core, was observed in derivatives where the photoluminescence properties could be reversibly modified by grinding and fuming with a solvent or by heating. scispace.com This change is often attributed to a transition between crystalline and amorphous states, altering the intermolecular interactions and, consequently, the emission characteristics. The inclusion of moieties like triphenylamine (B166846) into related molecular structures has also been shown to induce significant MFC activity, which is reversible upon heating. bohrium.com

Supramolecular Chemistry and Engineered Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits. The 7-Methyl-2-phenyl-benzoxazole structure serves as a valuable component in the design of complex, functional supramolecular architectures.

The resolution of racemic mixtures is a critical process in the pharmaceutical and fine chemical industries. Benzoxazole derivatives have been identified as potential chiral receptors for this purpose. core.ac.uk The defined structure of the benzoxazole scaffold can be incorporated into larger, chiral host molecules designed to selectively bind one enantiomer from a racemic mixture.

An example of this principle is the development of an enantioselective receptor for glutamic acid and its derivatives, which combines a binaphthyl unit for chirality with chromenone benzoxazole fragments for binding. acs.org This complex receptor was capable of resolving a racemic mixture of tosylglutamic acid. acs.org Although this demonstrates the utility of the benzoxazole moiety in a sophisticated chiral receptor, the use of the simpler 7-Methyl-2-phenyl-benzoxazole as a direct resolving agent is not prominently reported. The indirect method of chiral resolution, where enantiomers are derivatized to form diastereomers that can be separated on a standard achiral stationary phase, remains a common and effective strategy. researchgate.net

The spontaneous organization of molecules into defined nanostructures is a powerful bottom-up approach to creating functional materials. Derivatives of 2-phenyl-benzoxazole (PBO) show a strong tendency to form elongated nano- and microparticles through self-association. rsc.org

Minor chemical modifications to the PBO structure can direct the formation of specific types of nanostructures. Research has shown that while some PBO derivatives produce microcrystals, the presence of a methyl or methoxy (B1213986) substituent on the phenyl ring can induce the spontaneous formation of nanofibers in aqueous suspensions prepared via a solvent-exchange method. researchgate.net This finding strongly suggests that 7-Methyl-2-phenyl-benzoxazole is a prime candidate for forming such nanostructures. These nanofibers are highly valued for applications in optics, particularly for wave-guiding. rsc.org

The table below summarizes the influence of substituents on the self-assembly of 2-phenyl-benzoxazole derivatives as observed in aqueous suspensions. researchgate.net

| Compound | Substituent on Phenyl Ring | Resulting Nanostructure |

| 2-Phenyl-benzoxazole | None | Microcrystals |

| Methyl-substituted PBO | Methyl | Nanofibers |

| Methoxy-substituted PBO | Methoxy | Nanofibers |

This interactive table is based on findings that minor chemical changes can direct the self-assembly of PBO derivatives into different particle types. researchgate.net

Beyond self-assembly into discrete nanostructures, the benzoxazole unit can be integrated as a building block into extended, highly ordered supramolecular frameworks such as Covalent Organic Frameworks (COFs). researchgate.net A strategy involving reversible/irreversible cascade reactions has been used to construct ultrastable benzoxazole-based COFs. researchgate.net In this process, the formation of the robust benzoxazole ring within the framework imparts exceptional stability, allowing the material to withstand harsh conditions like strong acids (9 M HCl) and bases (9 M NaOH). researchgate.net Reticulating the benzoxazole moiety into these π-conjugated frameworks also serves to decrease the optical band gap, enhancing visible-light absorption for applications such as photocatalysis. researchgate.net

Another class of supramolecular structures is benzobisoxazole molecular cruciforms. acs.org These rigid, cross-conjugated molecules have spatially isolated frontier molecular orbitals, which allows for predictable optical responses and makes them suitable as fluorescent sensors. acs.org

Catalysis and Auxiliaries in Synthetic Transformations

Benzoxazole derivatives serve not only as synthetic targets but also as functional components within catalytic systems. They are utilized as chiral auxiliaries in asymmetric reactions and as ligands for a broad spectrum of catalytic transformations. core.ac.uk

The nitrogen atom in the oxazole (B20620) ring provides a coordination site for metal ions, making benzoxazole-containing molecules effective ligands in catalysis. For instance, cobalt(II/III) complexes incorporating Schiff bases with benzoxazole moieties have been developed as efficient heterogeneous photocatalysts for the degradation of organic dyes. mdpi.com In other applications, palladium complexes with 4-hydroxybenzoxazole ligands have been tested for their catalytic activity in Heck reactions. core.ac.uk

Furthermore, the rigid and planar structure of the benzoxazole ring system makes it an attractive scaffold for designing chiral auxiliaries. These auxiliaries can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a reaction, after which they are cleaved, yielding an enantiomerically enriched product.

Application as Ligands in Various Catalytic Reactions

Benzoxazoles, in general, are recognized for their utility as ligands in a wide array of catalytic reactions due to their ability to coordinate with various transition metals. core.ac.uk This coordination can influence the activity and selectivity of the resulting metal complexes in catalytic processes. core.ac.ukrsc.org

However, a thorough review of scientific databases and chemical literature reveals a lack of specific studies detailing the application of 7-Methyl-2-phenyl-benzoxazole as a ligand in catalytic reactions. While related structures are sometimes mentioned in broader studies on benzoxazole synthesis or their biological activities, dedicated research on the catalytic applications of its metal complexes, including performance data or detailed findings, is not available. nih.gov For instance, studies on other isomers like 6-Methyl-2-phenyl-1,3-benzoxazole exist, but this information falls outside the scope of the specified compound. researchgate.net

Function as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are crucial tools in asymmetric synthesis, where a temporarily attached chiral group guides the formation of a specific stereoisomer of a product. wikipedia.orgtcichemicals.com These auxiliaries are typically derived from readily available chiral molecules. researchgate.net

The compound 7-Methyl-2-phenyl-benzoxazole is inherently achiral and therefore cannot function as a chiral auxiliary in its standard form. For a molecule to serve as a chiral auxiliary, it must possess stereogenic elements. There is no information in the current scientific literature to suggest that a chiral derivative of 7-Methyl-2-phenyl-benzoxazole has been synthesized and employed for this purpose. General discussions on benzoxazoles sometimes note their potential use in the development of chiral structures, but specific examples and research findings related to 7-Methyl-2-phenyl-benzoxazole are absent. core.ac.uk

Emerging Applications in Photocatalysis

Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly expanding field. Materials based on benzoxazole have been explored for such applications, often incorporated into larger systems like Covalent Organic Frameworks (COFs) or as ligands in metal complexes that exhibit photocatalytic activity. mdpi.comresearchgate.net These applications leverage the photophysical properties of the benzoxazole moiety to facilitate processes like organic transformations or the degradation of pollutants. mdpi.comresearchgate.net

Despite the growing interest in benzoxazole-based photocatalysts, there are no specific research articles or findings that report the use of 7-Methyl-2-phenyl-benzoxazole in photocatalysis. The existing research focuses on other benzoxazole derivatives or complex structures where the benzoxazole unit is part of a larger, specifically designed photocatalytic system. researchgate.net

Q & A

Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of 7-Methyl-2-phenyl-benzoxazole in multidrug-resistant pathogens?

- Methodological Answer :

- Library synthesis : Prepare analogs with varied substituents (e.g., 5-fluoro, 6-nitro) .

- Resistance profiling : Test against methicillin-resistant S. aureus (MRSA) and carbapenem-resistant Enterobacteriaceae .

- Efflux pump inhibition : Co-administer with verapamil to assess synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.